3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with a 3-methoxy group and a complex side chain containing 1-methylindolin-5-yl and pyrrolidin-1-yl moieties.
Properties
IUPAC Name |
3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-13-10-18-14-17(8-9-21(18)25)22(26-11-3-4-12-26)16-24-23(27)19-6-5-7-20(15-19)28-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPQTKKHZCOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, biological activities, and physicochemical properties of the target compound with analogs from the evidence:
Key Differences and Implications
Core Benzamide Modifications: The target compound’s 3-methoxy group is shared with temano-grel and the 4-amino derivative , suggesting a common pharmacophore for binding. However, temano-grel’s morpholinoethoxy group enhances aqueous solubility compared to the target’s pyrrolidine/indoline side chain, which may increase lipophilicity and blood-brain barrier penetration.
Heterocyclic Side Chains: The 1-methylindolin-5-yl group in the target compound is unique among the analogs. Indoline derivatives are associated with serotonin receptor modulation, while temano-grel’s pyrazolyl group is linked to antiplatelet activity . Pyrrolidine moieties (present in both the target and ’s compound) are often used to improve metabolic stability .
In contrast, thiazolyl/isoxazolylmethylthio derivatives from exhibit broader antiviral/anticancer applications, likely due to thioether-mediated redox interactions .
Physicochemical Properties: The ethylsulfonyl group in ’s compound improves solubility, whereas the target compound’s indoline and pyrrolidine groups may favor lipid membrane permeation.
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